![molecular formula C17H18N2O3S B4011011 N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4011011.png)
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Description
Synthesis Analysis
The synthesis of thiophene derivatives involves multiple steps, including the reaction of amino acids with various organic reagents. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents, confirmed by IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010). Another example involves a multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans (Sayahi et al., 2015).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, such as the title compound, is often confirmed through X-ray crystallography, showcasing their conformation and the angles between rings. For example, the structure of ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was confirmed, showing the tetrahydropyridine ring adopting an envelope conformation (Meng et al., 2010).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions that modify their structure and properties. For instance, the reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates produces 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates, showcasing novel electrophilic aromatic substitution reactions (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the crystal structure of ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate revealed intermolecular N—H⋯O hydrogen bonds, indicating its solid-state properties (Meng et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the nature of chemical bonds, are determined by the compound's structure. The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided insights into its chemical behavior, highlighting the importance of intramolecular hydrogen bonding and mass fragmentation patterns (Saeed et al., 2010).
properties
IUPAC Name |
N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(18-11-14-6-2-8-22-14)12-4-1-5-13(10-12)19-17(21)15-7-3-9-23-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSSJLJDXUEZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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